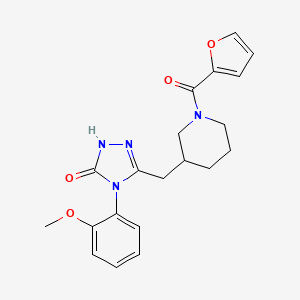

3-((1-(furan-2-carbonyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((1-(furan-2-carbonyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-((1-(furan-2-carbonyl)piperidin-3-yl)methyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5(4H)-one (CAS Number: 2034365-38-1) is a synthetic compound that exhibits significant biological activity, particularly in pharmacological applications. This article reviews its chemical properties, biological mechanisms, and relevant case studies.

The molecular formula of the compound is C20H22N4O4, with a molecular weight of 382.4 g/mol. The structure includes a triazole ring and functional groups that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H22N4O4 |

| Molecular Weight | 382.4 g/mol |

| CAS Number | 2034365-38-1 |

The compound's mechanism of action involves several pathways:

- Inhibition of Enzymatic Activity : It acts as an inhibitor of specific enzymes related to cell proliferation and inflammation.

- Modulation of Receptor Activity : The compound interacts with various receptors, influencing cellular signaling pathways associated with inflammation and cancer.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In a study comparing its efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics like ciprofloxacin.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

Anticancer Activity

The compound has also shown promise in anticancer applications. It appears to inhibit cell growth in various cancer cell lines by interfering with the ERK5 signaling pathway, which is crucial for cell survival and proliferation. In vitro assays have reported IC50 values indicating significant potency against several cancer types.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against multiple strains of bacteria. Results indicated that it was particularly effective against Gram-positive bacteria, suggesting potential as a new antibiotic agent.

Study 2: Cancer Cell Line Testing

A series of experiments were conducted using human cancer cell lines to assess the anticancer properties of the compound. The results showed that treatment led to a dose-dependent reduction in cell viability, highlighting its potential as an anticancer therapeutic.

Applications De Recherche Scientifique

Pharmacological Applications

The compound is part of the 1,2,4-triazole family, which has been extensively studied for its pharmacological properties. The following sections summarize key applications:

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazole exhibit potent antifungal properties. For instance:

- Compounds with similar triazole structures have demonstrated effectiveness against Candida albicans and Aspergillus fumigatus, with some exhibiting MIC (Minimum Inhibitory Concentration) values significantly lower than standard antifungal agents like fluconazole .

Antibacterial Properties

Various studies have highlighted the antibacterial potential of triazole derivatives:

- Compounds similar to the target molecule have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives displaying MIC values as low as 0.25 μg/mL . This suggests that the compound could be a promising candidate in the fight against resistant bacterial strains.

Anticancer Potential

The structural features of triazoles contribute to their anticancer properties:

- Research has indicated that certain triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves disrupting cellular signaling pathways essential for cancer cell survival.

Material Science Applications

The unique chemical structure of this compound allows for potential applications in material science:

- Corrosion Inhibitors : Triazole compounds are known to form protective films on metal surfaces, preventing corrosion. This application is particularly relevant in industries dealing with metal components exposed to harsh environments .

Agricultural Chemistry

In agriculture, compounds based on the triazole scaffold have been explored for their role as:

- Fungicides : The antifungal properties extend to agricultural applications where they can protect crops from fungal infections, thereby improving yield and quality .

Case Study 1: Antifungal Efficacy

A study evaluated a series of triazole derivatives against various fungal pathogens. The compound exhibited an MIC of 0.0156 μg/mL against Candida albicans, outperforming fluconazole by a factor of 16 .

Case Study 2: Antibacterial Activity Against MRSA

In a comparative study of antibacterial agents, a derivative similar to the target compound showed an MIC of 0.046 μM against MRSA, indicating superior potency compared to conventional antibiotics like vancomycin .

Analyse Des Réactions Chimiques

Oxidation Reactions of the Furan Moiety

The furan ring is susceptible to oxidation under controlled conditions. Common oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acidic media can convert the furan ring into a dihydrofuran derivative or a γ-lactone. For example:

-

Reaction : Oxidation of the furan ring at the α-position forms a ketone-functionalized intermediate, which may further react with nucleophiles.

-

Conditions :

-

Solvent: Dichloromethane (DCM) or acetic acid

-

Temperature: 0–25°C

-

Catalyst: None required for mild oxidations

-

Reduction of the Triazole Ring

The 1,2,4-triazole core can undergo selective reduction under hydrogenation conditions. Palladium-on-carbon (Pd/C) or Raney nickel catalysts facilitate the cleavage of the triazole ring to form open-chain amines or imidazoline derivatives:

-

Reaction : Hydrogenation of the triazole ring at the N–N bond generates a diamine intermediate .

-

Conditions :

-

Pressure: 1–3 atm H₂

-

Solvent: Ethanol or tetrahydrofuran (THF)

-

Temperature: 50–80°C

-

Nucleophilic Substitution at the Piperidine Ring

The piperidine nitrogen participates in nucleophilic acyl substitution reactions. For instance, the furan-2-carbonyl group attached to piperidine can be replaced by other acylating agents:

-

Reaction : Treatment with acetic anhydride or benzoyl chloride in the presence of a base (e.g., triethylamine) yields N-acylated piperidine derivatives.

-

Conditions :

-

Solvent: DCM or acetonitrile

-

Temperature: Reflux (40–80°C)

-

Base: Triethylamine or pyridine

-

Electrophilic Aromatic Substitution on the Methoxyphenyl Group

The methoxyphenyl substituent undergoes electrophilic substitution, such as nitration or sulfonation, at the para position relative to the methoxy group:

-

Reaction : Nitration with nitric acid/sulfuric acid mixtures introduces a nitro group, enhancing electron-withdrawing effects .

-

Conditions :

-

Solvent: Concentrated H₂SO₄

-

Temperature: 0–5°C (controlled to prevent over-nitration)

-

Cross-Coupling Reactions via the Aryl Groups

The triazole and methoxyphenyl groups enable participation in palladium-catalyzed cross-coupling reactions:

| Reaction Type | Conditions | Outcome | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives | |

| Sonogashira Coupling | CuI, PdCl₂(PPh₃)₂, THF, 60°C | Alkynylated triazole analogs |

Hydrolysis of the Furan-2-Carbonyl Group

The carbonyl group adjacent to the furan ring undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid:

-

Reaction : Acidic hydrolysis (HCl/H₂O) or basic saponification (NaOH/EtOH) cleaves the carbonyl, forming a furan-2-carboxylic acid derivative.

-

Conditions :

-

Acid: 6M HCl, reflux, 12 hours

-

Base: 2M NaOH in ethanol, 60°C, 6 hours

-

Cycloaddition Reactions

The triazole ring participates in Huisgen 1,3-dipolar cycloaddition with alkynes under copper catalysis (click chemistry), forming fused heterocycles:

-

Reaction : Reaction with terminal alkynes in THF/H₂O with CuSO₄ and sodium ascorbate generates triazole-linked hybrids .

-

Conditions :

-

Solvent: THF/H₂O (1:1)

-

Catalyst: CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%)

-

Temperature: 25°C, 12–24 hours

-

Demethylation of the Methoxy Group

The methoxy group on the phenyl ring can be demethylated using strong Lewis acids (e.g., BBr₃) to yield a phenolic derivative:

Propriétés

IUPAC Name |

3-[[1-(furan-2-carbonyl)piperidin-3-yl]methyl]-4-(2-methoxyphenyl)-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4/c1-27-16-8-3-2-7-15(16)24-18(21-22-20(24)26)12-14-6-4-10-23(13-14)19(25)17-9-5-11-28-17/h2-3,5,7-9,11,14H,4,6,10,12-13H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVLBSLLLWISED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NNC2=O)CC3CCCN(C3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.